N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide
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Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as dimethyltryptamine , have been found to act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
For instance, Dimethyltryptamine, a structurally similar compound, acts as an agonist at some types of serotonin receptors and an antagonist at others .
Pharmacokinetics
Similar compounds such as daca and Dimethyltryptamine have been studied. DACA was found to be rapidly and extensively metabolized to several plasma metabolites and a major tumor metabolite . Dimethyltryptamine was found to have a high volume of distribution and a short half-life .
Result of Action
For example, Dimethyltryptamine, a structurally similar compound, has been used as a psychedelic inducing agent .
Action Environment
For example, Hexazinone, a structurally similar compound, has been found to have high leachability and mobility in the environment .
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-15(20-17(19-13)21(2)3)12-18-16(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNJBZKSDKVGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.